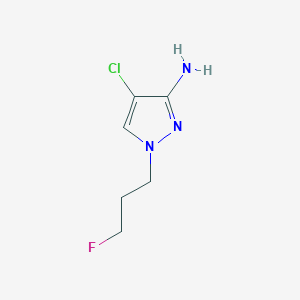
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole is a heterocyclic compound that features both a pyrazole ring and a pyrrolidine ring. The presence of these two rings makes it an interesting compound for various chemical and biological studies. The pyrazole ring is known for its stability and biological activity, while the pyrrolidine ring is often found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The pyrrolidine ring can then be introduced through various methods, such as the reaction of the pyrazole with a suitable pyrrolidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrazole or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylpyrrolidin-3-yl)-1H-pyrazole
- 3-(4-Ethylpyrrolidin-3-yl)-1H-pyrazole
- 3-(4-Butylpyrrolidin-3-yl)-1H-pyrazole
Uniqueness
3-(4-Propylpyrrolidin-3-yl)-1H-pyrazole is unique due to the specific propyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H17N3 |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
5-(4-propylpyrrolidin-3-yl)-1H-pyrazole |
InChI |
InChI=1S/C10H17N3/c1-2-3-8-6-11-7-9(8)10-4-5-12-13-10/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,12,13) |
Clé InChI |
YYEYITFMSVQCTP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNCC1C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






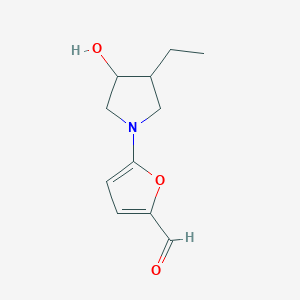
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
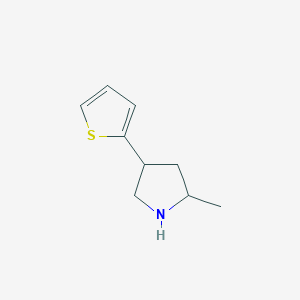
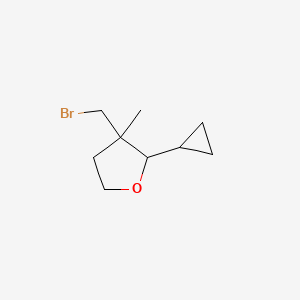
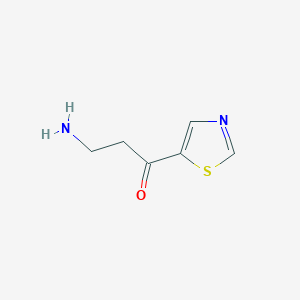
![(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13166763.png)
![N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B13166765.png)
![3-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13166767.png)
